Lavandulyl acetate

Vector control Natural larvicide Mosquito-borne disease

Lavandulyl acetate (CAS 25905-14-0) is an acyclic monoterpene ester formed by the esterification of lavandulol with acetic acid. It is a natural constituent of lavender essential oils (Lavandula angustifolia Mill., Lavandula x intermedia), typically comprising 1.9%–15.9% of the volatile fraction depending on cultivar, origin, and extraction method.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 25905-14-0
Cat. No. B123112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLavandulyl acetate
CAS25905-14-0
Synonyms5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol 1-acetate; _x000B_2-Isopropenyl-5-methyl-4-hexen-1-ol Acetate;  5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol Acetate;  (±)-Lavandulol acetate;  3-Acetoxymethyl-2,6-dimethyl-1,5-heptadiene
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(=CCC(COC(=O)C)C(=C)C)C
InChIInChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3
InChIKeyHYNGAVZPWWXQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lavandulyl Acetate (CAS 25905-14-0): Baseline Identity and Procurement-Relevant Characteristics


Lavandulyl acetate (CAS 25905-14-0) is an acyclic monoterpene ester formed by the esterification of lavandulol with acetic acid. It is a natural constituent of lavender essential oils (Lavandula angustifolia Mill., Lavandula x intermedia), typically comprising 1.9%–15.9% of the volatile fraction depending on cultivar, origin, and extraction method [1]. The compound possesses a single chiral center; the naturally occurring enantiomer is (R)-(−)-lavandulyl acetate (CAS 20777-39-3), which is a key component of the aggregation pheromone of several thrips species (Thysanoptera) [2]. As an EU-approved flavouring substance (FL No. 09.612), lavandulyl acetate is used in fragrance, flavour, and cosmetic formulations [3].

Why Lavandulyl Acetate Cannot Be Replaced by Generic Monoterpene Esters in Scientific and Industrial Applications


Although lavandulyl acetate shares its ester functional group and acyclic monoterpene skeleton with common lavender constituents such as linalyl acetate and geranyl acetate, it differs fundamentally in its irregular isoprenoid connectivity, chiral recognition by biological receptors, and species-specific pheromonal ratios. Linalyl acetate, the dominant ester in lavender oil at 13–45%, lacks the non-head-to-tail isoprene linkage that defines lavandulyl acetate's irregular monoterpene structure [1]. This structural feature is directly responsible for the compound's unique enantioselective odor profile—the natural (R)-enantiomer exhibits 'weak floral, herbal odor with slightly lemon-like, fresh citrus fruity nuance,' whereas the unnatural (S)-enantiomer displays 'very weak odor' [2]. In insect chemical ecology, substituting racemic lavandulyl acetate for the enantiopure (R)-enantiomer or altering its ratio with neryl (S)-2-methylbutanoate abolishes species-specific attraction in thrips trapping, as demonstrated in field trials [3]. Consequently, generic substitution with more abundant or less expensive monoterpene acetates compromises functional specificity in pheromone-based pest control, fragrance reconstitution, and analytical standardisation.

Quantitative Differentiation Evidence for Lavandulyl Acetate Against Closest Analogs


Mosquito Larvicidal Potency: Lavandulyl Acetate vs. Bicyclogermacrene

In a direct head-to-head comparison using third-instar larvae of three mosquito vector species, lavandulyl acetate exhibited 2.3- to 2.5-fold greater larvicidal potency than bicyclogermacrene, the second major constituent of Heracleum sprengelianum essential oil [1]. The LC50 values demonstrate that lavandulyl acetate achieves effective mortality at substantially lower concentrations, indicating superior intrinsic toxicity to mosquito larvae.

Vector control Natural larvicide Mosquito-borne disease

Enantiomer-Dependent Odor Quality: (R)-Lavandulyl Acetate vs. (S)-Enantiomer and Racemate

The sensory properties of lavandulyl acetate are strongly enantiomer-dependent. The natural (R)-enantiomer is described as possessing a 'weak floral, herbal odor with slightly lemon-like, fresh citrus fruity nuance,' while the unnatural (S)-enantiomer exhibits a 'very weak odor,' and the racemate shows a 'weak floral, herbal odor' [1]. This qualitative sensory differentiation is documented in the patent literature on chiral resolution of acetates, confirming that enantiomeric purity directly determines fragrance value [2].

Fragrance chemistry Chiral odorants Perfumery materials

Species-Specific Pheromone Blend Ratio: (R)-Lavandulyl Acetate with Neryl (S)-2-Methylbutanoate

Field trapping experiments demonstrate that the optimal blend ratio of (R)-lavandulyl acetate to neryl (S)-2-methylbutanoate is species-specific among closely related thrips. For Frankliniella occidentalis, the optimal blend was 1,250 ng (R)-lavandulyl acetate + 10,000 ng neryl (S)-2-methylbutanoate (ratio 1:8), while for F. intonsa, it was 1,250 ng (R)-lavandulyl acetate + 5,000 ng neryl (S)-2-methylbutanoate (ratio 1:4) [1]. A 1:2.3 blend attracted both nymphs and adults of the predatory bug Orius laevigatus in Y-tube olfactometer assays, whereas a 1:1 blend attracted only nymphs [2]. These data establish that the ratio of (R)-lavandulyl acetate to its co-component, rather than its mere presence, governs biological activity.

Insect chemical ecology Integrated pest management Thrips monitoring

Lavandulyl Acetate as a Chemotaxonomic Marker: Content Range vs. Linalyl Acetate Across Lavandula Species and Cultivars

Across multiple GC-MS studies, lavandulyl acetate content varies substantially among Lavandula species, cultivars, and geographical origins, providing a chemotaxonomic fingerprint. In L. angustifolia, lavandulyl acetate ranges from 1.9% to 15.9% of the essential oil, whereas linalyl acetate—the dominant ester—ranges from 12.6% to 44.9% [1][2]. The lavandulol-to-lavandulyl acetate ratio has been proposed as a varietal characteristic that remains stable across cultivation locations and years, unlike the linalool-to-linalyl acetate ratio, which fluctuates with environmental conditions [3]. Lavandin (L. x intermedia) oils show lavandulyl acetate content of 1%–29%, overlapping with but distinguishable from true lavender [4].

Essential oil authentication Chemotaxonomy Lavender quality control

GC Retention Index Differentiation: Lavandulyl Acetate vs. Linalyl Acetate for Analytical Identification

Lavandulyl acetate is chromatographically distinct from linalyl acetate and other co-occurring monoterpene esters, enabling unambiguous identification in complex essential oil matrices. On a non-polar HP-5MS column, lavandulyl acetate exhibits a Kovats retention index (RI) of 1288, compared to linalyl acetate at RI 1257 [1][2]. On polar Carbowax 20M, lavandulyl acetate shows RI 1597 [3]. This RI difference of approximately 31 units on non-polar columns provides baseline separation, essential for accurate quantitation in lavender oil without interference from the far more abundant linalyl acetate peak.

Analytical chemistry GC-MS identification Retention index database

Highest-Value Application Scenarios for Lavandulyl Acetate Based on Quantitative Evidence


Enantiopure (R)-Lavandulyl Acetate as a Species-Specific Thrips Aggregation Pheromone Component for Integrated Pest Management

Field trapping trials confirm that enantiopure (R)-lavandulyl acetate is an irreplaceable component of the aggregation pheromone of Frankliniella occidentalis (western flower thrips) and F. intonsa. The optimal field lure requires 1,250 ng of (R)-lavandulyl acetate co-formulated with neryl (S)-2-methylbutanoate at species-specific ratios (1:8 for F. occidentalis, 1:4 for F. intonsa) [1]. Substitution with racemic material, the (S)-enantiomer, or structurally related acetates (e.g., linalyl acetate) abolishes attraction specificity. This application demands procurement of chirally pure (R)-(−)-lavandulyl acetate (CAS 20777-39-3) with verified enantiomeric excess ≥95%.

Eco-Friendly Mosquito Larvicide Development Utilizing Lavandulyl Acetate as the Active Principle

Lavandulyl acetate demonstrates LC50 values of 4.17–5.11 µg/mL against third-instar larvae of Anopheles subpictus (malaria vector), Aedes albopictus (dengue vector), and Culex tritaeniorhynchus (Japanese encephalitis vector), with 2.4–2.5× greater potency than the co-occurring sesquiterpene bicyclogermacrene [1]. Its favorable safety profile (LC50 206–4,219 µg/mL toward non-target aquatic predators) supports development as a botanical larvicide [2]. Procurement for this application should specify purity ≥95% (GC) and independent confirmation of larvicidal activity against target species.

Authentication and Quality Control of Lavender Essential Oils Using Lavandulyl Acetate as a Chemotaxonomic Marker

The lavandulol-to-lavandulyl acetate ratio is a stable varietal marker that remains nearly constant across cultivation years and locations, unlike the more environmentally sensitive linalool-to-linalyl acetate ratio [1]. Quantitation of lavandulyl acetate (target range: 1.9%–5.9% in authentic L. angustifolia oil) alongside camphor (<1%) and linalyl acetate (20%–45%) provides a multi-parameter authentication protocol that discriminates true lavender from lavandin and detects synthetic adulteration [2]. Analytical reference standards of (±)-lavandulyl acetate (CAS 25905-14-0) with certified purity ≥95% are required for GC-MS calibration.

High-Fidelity Lavender Fragrance Reconstitution Requiring Enantiomerically Defined Lavandulyl Acetate

The natural (R)-enantiomer of lavandulyl acetate contributes a characteristic 'weak floral, herbal odor with slightly lemon-like, fresh citrus fruity nuance' that is absent in both the (S)-enantiomer ('very weak odor') and the racemate [1]. Reconstitution of authentic lavender fragrance for premium perfumery, aromatherapy, or personal care products therefore requires specification of enantiomeric composition; racemic lavandulyl acetate cannot reproduce the olfactory profile of genuine lavender oil. Procurement contracts should stipulate chiral purity analysis by chiral GC-FID or HPLC with polarimetric detection.

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